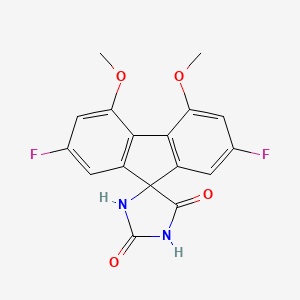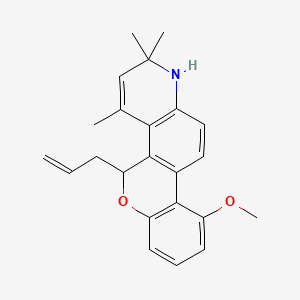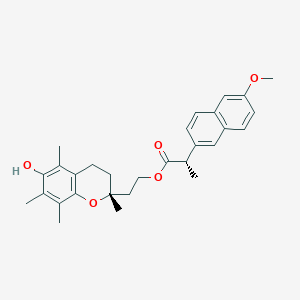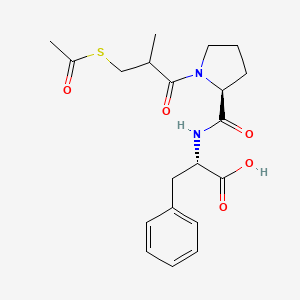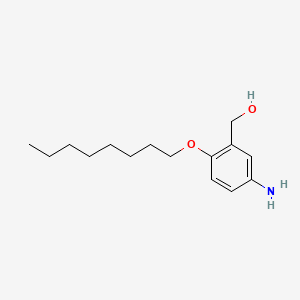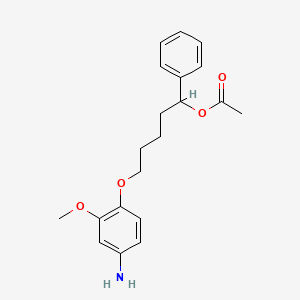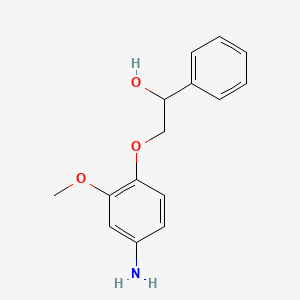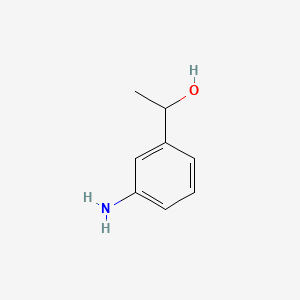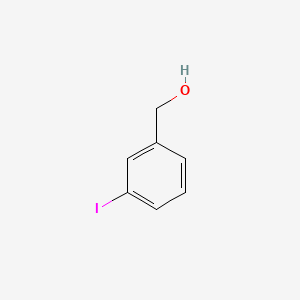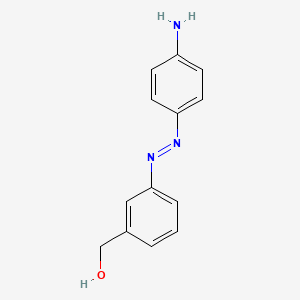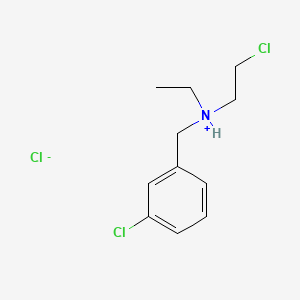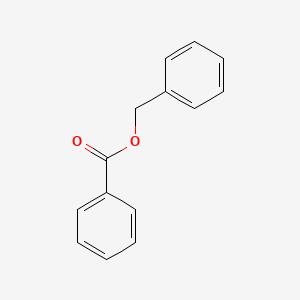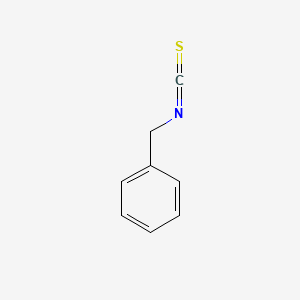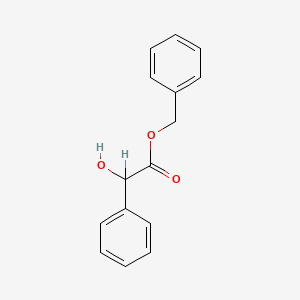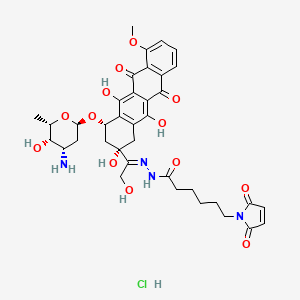
阿霉素盐酸盐
描述
Aldoxorubicin, also known as INNO-206, is an antineoplastic agent and an albumin-binding prodrug of doxorubicin . It is specifically the (6- maleimido caproyl) hydrazone of doxorubicin . This chemical name describes doxorubicin attached to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) .
Synthesis Analysis
Aldoxorubicin is synthesized by attaching doxorubicin to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) . A study has shown that three-dimensional supramolecular organic frameworks (SOFs) can conjugate Aldoxorubicin .
Molecular Structure Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .
Chemical Reactions Analysis
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . A study has shown that the release of doxorubicin from its liposomal formulation (DOXIL) can be monitored using fluorescence analysis .
Physical And Chemical Properties Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
科学研究应用
1. Treatment of Soft Tissue Sarcomas
Aldoxorubicin hydrochloride has been extensively studied for its application in the treatment of soft tissue sarcomas. Clinical trials and studies have shown that aldoxorubicin is a promising therapeutic agent in this area, with evidence of efficacy and mitigated cardiac toxicity compared to traditional doxorubicin. Notably, it has shown potential in treating advanced and metastatic soft tissue sarcomas, providing a significant impact on patient outcomes (Chamberlain, Jones, & Chawla, 2019), (Chawla et al., 2015), (Gong, Yan, Forscher, & Hendifar, 2018).
2. Pharmacokinetic Advantages
Research has delved into the pharmacokinetics of aldoxorubicin, indicating its stability in circulation and a lower tendency to accumulate in non-target body compartments. This attribute potentially explains the reduced cardiotoxicity observed with aldoxorubicin compared to traditional doxorubicin (Mita et al., 2014).
3. Enhanced Therapeutic Efficacy and Safety
Aldoxorubicin has been conjugated to supramolecular organic frameworks to enhance its therapeutic efficacy and safety. This innovative approach significantly improves antitumor efficacy, offering a surrogate strategy for prodrug design with improved efficacy (Liu et al., 2022).
4. Clinical Trials and Comparative Studies
Several clinical trials and comparative studies have been conducted to assess the efficacy and safety of aldoxorubicin in various settings. These include first-line treatments in metastatic or locally advanced unresectable soft-tissue sarcomas, with findings suggesting superior efficacy over doxorubicin in prolonging progression-free survival and improving tumor response rates (Chawla et al., 2015).
5. Potential in Other Cancer Treatments
Aldoxorubicin's application is not limited to soft tissue sarcomas. Studies suggest its potential in other cancer treatments, such as glioblastoma and breast cancer, where its unique properties might offer advantages over traditional chemotherapeutics (Prakash et al., 2014), (Di Francesco et al., 2021).
未来方向
属性
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aldoxorubicin hydrochloride | |
CAS RN |
1361563-03-2 | |
| Record name | ALDOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



